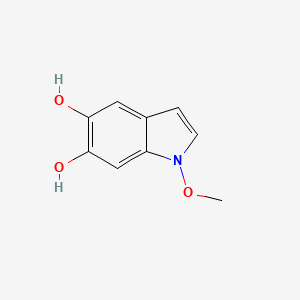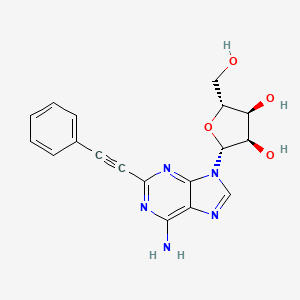![molecular formula C6H3F3N4S B12928384 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine is a compound that belongs to the class of thiazolo[5,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the development of anticancer drugs . The inclusion of a trifluoromethyl group in the molecule often results in improved pharmacological properties, such as increased lipophilicity and enhanced metabolic stability .
Vorbereitungsmethoden
The synthesis of 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring by reacting 2-aminothiole with a suitable arylacetylchloride at high temperature.
Cyclization: The intermediate product undergoes cyclization to form the thiazolo[5,4-d]pyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of microwave irradiation and specific catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use in developing new therapeutic agents, particularly anticancer drugs.
Industry: It is used in the development of new materials with specific properties, such as increased stability and enhanced performance.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine can be compared with other similar compounds, such as :
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine: This compound has a similar structure but with a thioxo group instead of an amine group.
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2-thione: This compound has a chloro and phenyl group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications .
Eigenschaften
Molekularformel |
C6H3F3N4S |
|---|---|
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H3F3N4S/c7-6(8,9)5-13-2-3(10)11-1-12-4(2)14-5/h1H,(H2,10,11,12) |
InChI-Schlüssel |
LCESDFHCKQUXRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)SC(=N2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



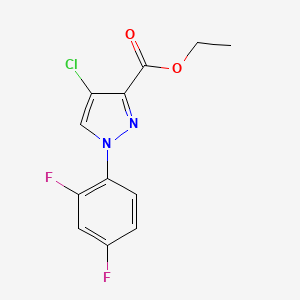


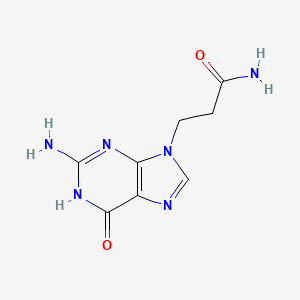
![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)
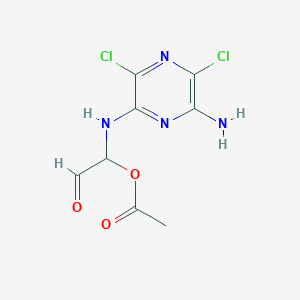
![N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12928337.png)
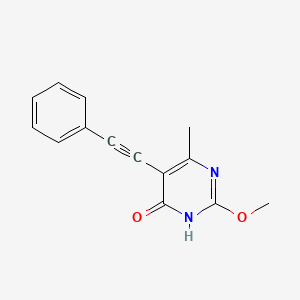
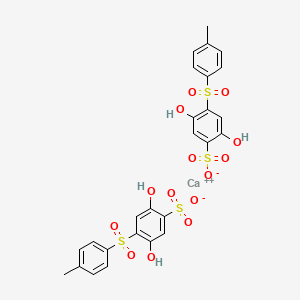
![5-Methoxybenzo[pqr]tetraphene](/img/structure/B12928353.png)
